

In-Depth Technical Guide to AS1938909: A Selective SHIP2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective SHIP2 inhibitor, **AS1938909**. It includes essential safety and handling information, detailed physicochemical and biological data, experimental protocols for its use in cell-based assays, and a review of its mechanism of action within key signaling pathways.

Safety Data Sheet and Handling Instructions

A formal Safety Data Sheet (SDS) for **AS1938909** is not publicly available. The information below is compiled from supplier data sheets and should be used as a guide. Standard laboratory safety protocols should always be followed.

1.1 Hazard Identification

AS1938909 is classified as a combustible solid.^[1] The toxicological properties have not been fully investigated. It is recommended to handle this compound with standard care as with any research chemical.

1.2 Handling and Storage

- **Handling:** Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Storage: Store at +2°C to +8°C. Protect from light.[2] For long-term storage of solutions, it is recommended to aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[2]

1.3 First Aid Measures

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
- In case of skin contact: Wash off with soap and plenty of water.
- If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
- If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, consult a physician.

Physicochemical and Biological Data

AS1938909 is a cell-permeable thiophenecarboxamide compound that acts as a potent and selective inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[2]

Property	Value
Synonyms	3-[(2,4-Dichlorobenzyl)oxy]-N-(2,6-difluorobenzyl)thiophene-2-carboxamide
Molecular Formula	C ₁₉ H ₁₃ Cl ₂ F ₂ NO ₂ S
Molecular Weight	428.28 g/mol
Appearance	Off-white solid
Purity	≥95% by HPLC
Solubility	Soluble in DMSO

Table 1: Physicochemical Properties of **AS1938909**

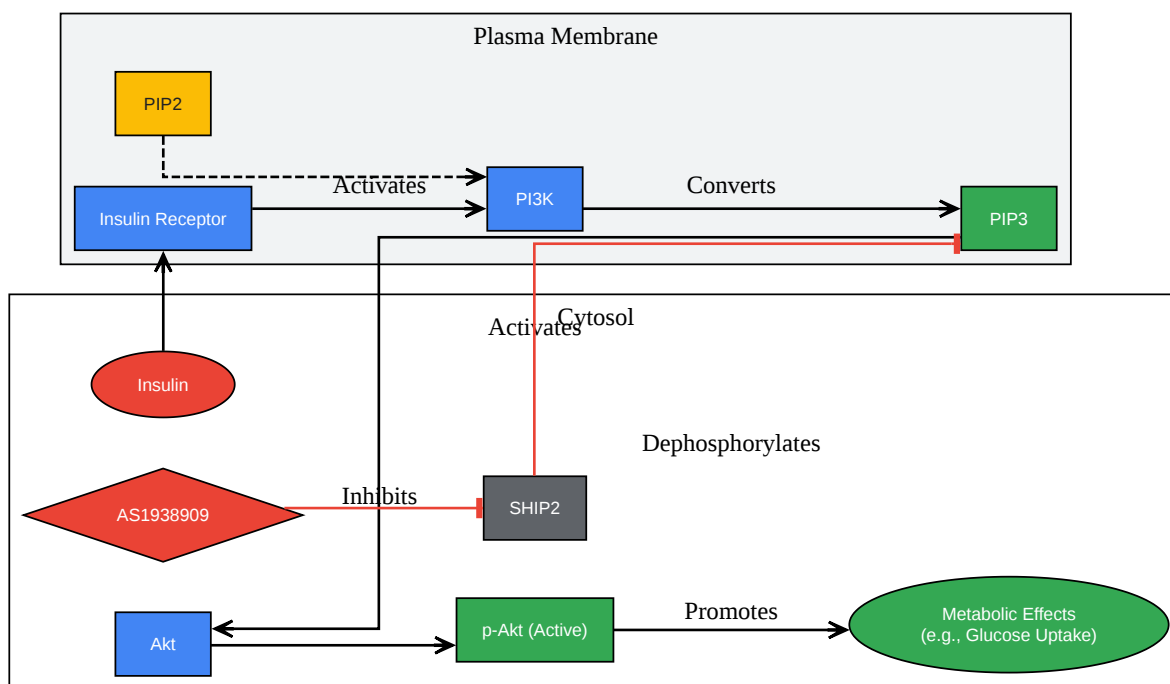
AS1938909 exhibits competitive and reversible inhibition of SHIP2 and demonstrates selectivity over other related phosphatases.[2]

Target Enzyme	Inhibition Data
Human SHIP2	$K_i = 0.44 \mu\text{M}$; $\text{IC}_{50} = 0.57 \mu\text{M}$
Mouse SHIP2	$\text{IC}_{50} = 0.18 \mu\text{M}$
Human SHIP1	$\text{IC}_{50} = 21 \mu\text{M}$
Human PTEN	$\text{IC}_{50} > 50 \mu\text{M}$
Human Synaptojanin	$\text{IC}_{50} > 50 \mu\text{M}$
Human Myotubularin	$\text{IC}_{50} > 50 \mu\text{M}$

Table 2: In Vitro Inhibitory Activity of **AS1938909**[2]

Mechanism of Action and Signaling Pathways

SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby acting as a negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] This pathway is crucial for insulin-mediated metabolic effects. By inhibiting SHIP2, **AS1938909** increases the cellular levels of PIP3, leading to the activation of downstream effectors such as Akt (also known as Protein Kinase B). Activated Akt then promotes glucose metabolism, in part by stimulating the translocation of glucose transporters (like GLUT4) to the cell surface and by upregulating the expression of others, such as GLUT1.[3]



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Fig. 1: AS1938909 enhances insulin signaling by inhibiting SHIP2.

Experimental Protocols

The following are detailed methodologies for key experiments involving **AS1938909**, based on published research and standard laboratory techniques.

4.1 Cell Culture and Treatment

L6 myoblasts are a suitable cell line for studying the effects of **AS1938909** on glucose metabolism.

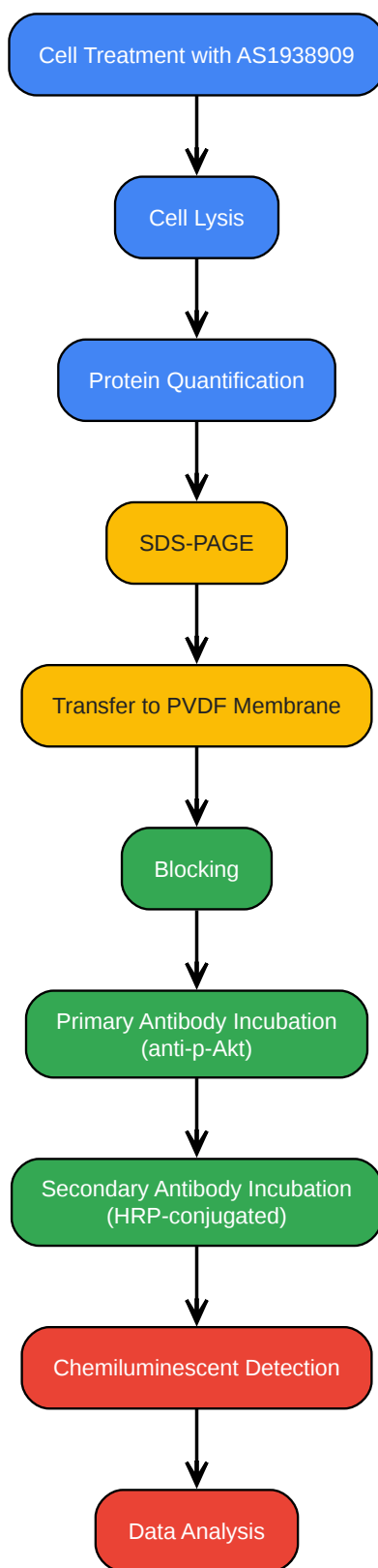
- **Cell Culture:** Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Differentiation:** To differentiate myoblasts into myotubes, grow the cells to confluence and then switch the medium to DMEM containing 2% horse serum. Allow the cells to differentiate for 5-7 days.
- **Treatment:** Prior to treatment with **AS1938909**, serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM. Prepare a stock solution of **AS1938909** in DMSO. Dilute the stock solution in culture medium to the desired final concentration for treating the cells. A vehicle control (DMSO alone) should be included in all experiments.

4.2 Western Blot Analysis of Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) at Ser473, a key indicator of Akt activation.

- **Cell Lysis:** After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.

- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.



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